1-Phenylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound belonging to the class of pyrrolidine-2,3-diones. Its chemical structure features a pyrrolidine ring with a phenyl group attached to the nitrogen atom and two carbonyl groups at positions 2 and 3. This unique arrangement imparts significant chemical reactivity and biological activity, making it a compound of interest in various scientific fields, particularly medicinal chemistry and materials science.
The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can lead to hydroxyl derivatives.
Research indicates that 1-phenylpyrrolidine-2,3-dione exhibits significant biological activity, particularly as an inhibitor of penicillin-binding proteins (PBPs). By binding to the active site of these enzymes, it disrupts the cross-linking of peptidoglycan chains in bacterial cell walls, ultimately leading to bacterial cell death. This mechanism highlights its potential as an antimicrobial agent .
Additionally, derivatives of this compound have been studied for their anticonvulsant properties, demonstrating activity in various seizure models. Such findings suggest its relevance in developing new therapeutic agents for epilepsy and other neurological disorders .
The synthesis of 1-phenylpyrrolidine-2,3-dione can be achieved through various methods:
1-Phenylpyrrolidine-2,3-dione serves multiple applications across various fields:
Interaction studies have focused on understanding how 1-phenylpyrrolidine-2,3-dione interacts with biological targets. As noted earlier, its role as an inhibitor of penicillin-binding proteins is significant in developing antibiotics. Furthermore, studies involving its derivatives have assessed their efficacy in modulating enzyme activity related to neurological functions .
Several compounds share structural similarities with 1-phenylpyrrolidine-2,3-dione. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Phenylpyrrolidine-2,5-dione | Contains a pyrrolidine ring with carbonyl groups | Pharmacologically relevant metabolite of antiepileptic drugs |
| 1-Methyl-3-phenylpyrrolidine-2,5-dione | Similar core structure with a methyl group at position 1 | Another antiepileptic compound with distinct pharmacological properties |
| 3-Benzylpyrrolidine-2,5-dione | Benzyl group instead of phenyl | Variations in substituents lead to different biological activities |
| 3-(Naphthalen-2-ylmethyl)-1-phenylpyrrolidine-2,5-dione | Naphthalene moiety attached to the pyrrolidine | Enhanced lipophilicity may influence pharmacokinetics |
The uniqueness of 1-phenylpyrrolidine-2,3-dione lies in its specific substitution pattern and the presence of two carbonyl groups at positions 2 and 3. This structural arrangement not only imparts distinct chemical reactivity but also influences its biological activity compared to other pyrrolidine derivatives .
Classical routes involve cyclization of N-phenylmaleimide derivatives through base-mediated intramolecular reactions. A notable method uses γ-halogenated-β-ketoesters reacting with maleimides in dichloromethane with triethylamine, achieving yields up to 90% through domino Michael/O-alkylation sequences [4]. The reaction proceeds via:
Key advantages include operational simplicity and compatibility with various substituents on the maleimide core.
Palladium complexes enable stereocontrolled synthesis through two primary pathways:
| Approach | Conditions | Selectivity | Yield |
|---|---|---|---|
| Hydrosilylation [2] | Pd₂(dba)₃/L12 ligand in toluene | Up to 96% ee | 68-93% |
| Carboamination [5] | Pd₂(dba)₃/dppe in toluene | >20:1 dr | 68-88% |
The hydrosilylation method employs chiral TADDOL-derived phosphoramidite ligands to control axial chirality, while carboamination achieves 2,5-cis stereochemistry through palladium-mediated C-N bond formation.
(Diisopinocampheyl)borane enables stereoselective reductions critical for dione synthesis:
Optimal results occur when using NaBH₄/I₂-generated borane at reflux for 12 hours, achieving 65-72% yields for 3,3-diarylpyrrolidine derivatives [1].
Solvent screening reveals dramatic effects on reaction outcomes:
| Solvent | Reaction Type | Yield Improvement | Key Factor |
|---|---|---|---|
| Toluene [2] | Palladium catalysis | 93% vs 67% | Ligand solubility |
| DCM [4] | Domino Michael/O-alkylation | 90% vs 80% | Polar aprotic environment |
| DCE [2] | Hydrosilylation | 85% | Thermal stability |
Triethylamine loading significantly impacts yields in cyclization reactions, with 100 mol% proving optimal [4]. Temperature studies show room temperature (25°C) maximizes yield while minimizing side products.
Chromatographic challenges require tailored approaches:
Yield optimization strategies include:
Single crystal X-ray diffraction analysis provides the most definitive structural information for 1-phenylpyrrolidine-2,3-dione and related compounds. While specific crystallographic data for 1-phenylpyrrolidine-2,3-dione itself is limited in the literature, extensive structural studies have been conducted on closely related pyrrolidine-2,5-dione analogs, which offer valuable insights into the structural characteristics of phenyl-substituted pyrrolidine diones [1] [2].
Crystal structure analysis of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione reveals key structural parameters that are representative of phenyl-substituted pyrrolidine derivatives. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 10.517(5) Å, b = 7.383(3) Å, c = 13.568(6) Å, β = 102.332(6)°, and V = 1029.2(8) ų [1]. The molecular structure exhibits a calculated density of 1.312 Mg m⁻³ with Z = 4 molecules per unit cell.
Comparative analysis of polymorphic forms of rac-3-phenylpyrrolidine-2,5-dione demonstrates the structural diversity possible within this compound class [2]. Three distinct polymorphs have been characterized: Polymorph I (orthorhombic, Pna2₁, Z' = 1), Polymorph II (monoclinic, P2₁/c, Z' = 2), and Polymorph III (triclinic, P-1, Z' = 3). These polymorphs exhibit varying intermolecular interactions including medium-strength N-H···O hydrogen bonds, weak C-H···O hydrogen bonds, carbonyl-carbonyl interactions, and edge-to-face aromatic-aromatic interactions [2].
Table 1: Crystallographic Parameters for Related Phenylpyrrolidine Dione Compounds
| Parameter | 1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione [1] | rac-3-Phenylpyrrolidine-2,5-dione (Polymorph II) [2] |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.517(5) | - |
| b (Å) | 7.383(3) | - |
| c (Å) | 13.568(6) | - |
| β (°) | 102.332(6) | - |
| V (ų) | 1029.2(8) | - |
| Z | 4 | 8 |
| Z' | 1 | 2 |
| Density (g/cm³) | 1.312 | 1.334 |
The crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione provides additional structural insights relevant to phenyl-substituted pyrrolidine-2,3-diones [3]. This compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 6.4367(4) Å, b = 7.4998(5) Å, c = 15.3455(5) Å, α = 86.448(4)°, β = 78.732(4)°, γ = 83.943(5)°, and V = 721.80(7) ų [3]. The pyrrolidine-2,3-dione ring exhibits an almost planar conformation with a root mean square deviation of 0.0081 Å [3].
Key structural features observed across these related compounds include:
Bond length analysis reveals characteristic C=O distances ranging from 1.214-1.222 Å for the carbonyl groups, consistent with typical imide structures [3]. The C=C double bond in ethylenic derivatives shows distances around 1.341 Å, confirming the expected double bond character [3].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-phenylpyrrolidine-2,3-dione through characteristic chemical shift patterns and coupling constants. While direct NMR data for 1-phenylpyrrolidine-2,3-dione is limited, extensive spectroscopic studies on related pyrrolidine dione derivatives offer valuable assignment guidelines [5] [6] [7].
The ¹H NMR spectrum of phenyl-substituted pyrrolidine diones exhibits distinct chemical shift regions that allow for unambiguous structural assignment. Aromatic protons from the phenyl group typically resonate between δ 6.8-7.6 ppm, with the exact chemical shifts dependent on the substitution pattern and electronic environment [4] [6]. For N-phenylpyrrolidine derivatives, the aromatic region shows characteristic patterns: ortho protons appear around δ 7.2-7.5 ppm, meta protons at δ 6.9-7.2 ppm, and para protons at δ 6.6-6.9 ppm [6].
The pyrrolidine ring protons display distinctive chemical shift patterns. For 2,5-dione analogs, protons on the pyrrolidine ring appear as multiplet signals between δ 2.7-3.5 ppm [4]. In 2,3-dione systems, the CH₂ protons adjacent to the carbonyl groups show characteristic downfield shifts due to the electron-withdrawing effect of the carbonyl groups.
Table 2: Characteristic ¹H NMR Chemical Shifts for Phenylpyrrolidine Diones
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic CH (ortho) | 7.2-7.5 | m | [6] |
| Aromatic CH (meta) | 6.9-7.2 | m | [6] |
| Aromatic CH (para) | 6.6-6.9 | m | [6] |
| Pyrrolidine CH₂ | 2.7-3.5 | m | [4] |
| N-CH₂ (benzyl) | 4.7-5.0 | s | [3] |
¹³C NMR spectroscopy provides crucial information about the carbon framework of 1-phenylpyrrolidine-2,3-dione. Carbonyl carbons represent the most distinctive feature, with C=O signals appearing in the characteristic range of δ 170-175 ppm for pyrrolidine dione systems [4]. The two carbonyl carbons in the 2,3-dione system may show slightly different chemical shifts due to their distinct electronic environments.
Aromatic carbons from the phenyl substituent exhibit signals in the δ 115-140 ppm range, with quaternary carbons typically appearing at lower field compared to CH carbons [4] [6]. The ipso carbon (C-1 of phenyl ring) connected to nitrogen shows characteristic chemical shifts around δ 135-145 ppm due to the electron-donating effect of nitrogen.
The aliphatic carbons of the pyrrolidine ring appear in the δ 30-60 ppm region, with carbons adjacent to nitrogen or carbonyl groups showing expected downfield shifts. For related compounds, systematic studies have established that carbon atoms α to nitrogen typically resonate around δ 45-55 ppm, while those α to carbonyl groups appear around δ 35-45 ppm [6] [7].
Scalar coupling constants provide valuable conformational information about the pyrrolidine ring system. Analysis of vicinal coupling constants (³J) allows determination of ring puckering and preferred conformations. For related pyrrolidine derivatives, coupling constants between adjacent protons on the ring typically range from 6-9 Hz, indicating moderate conformational flexibility [8] [9].
Studies on related 2-phenylpyrrolidine compounds have shown that coupling constant analysis, combined with Nuclear Overhauser Effect (NOE) measurements, can definitively establish stereochemical relationships and conformational preferences [10]. The magnitude of coupling constants provides insight into dihedral angles according to the Karplus relationship.
Mass spectrometry of 1-phenylpyrrolidine-2,3-dione provides characteristic fragmentation patterns that enable structural identification and confirmation. While specific mass spectrometric data for this exact compound is limited, extensive studies on related pyrrolidine dione derivatives reveal consistent fragmentation pathways that can be extrapolated to predict the behavior of 1-phenylpyrrolidine-2,3-dione [11] [12] [13] [14].
The molecular ion peak [M]⁺ for 1-phenylpyrrolidine-2,3-dione (C₁₀H₉NO₂) would appear at m/z 175, corresponding to its molecular weight. However, like many organic compounds containing nitrogen heterocycles, the molecular ion may exhibit moderate to low intensity due to facile fragmentation processes [11].
In electron ionization mass spectrometry, pyrrolidine-containing compounds typically undergo α-cleavage reactions adjacent to the nitrogen atom, leading to characteristic iminium cation formation [14]. For 1-phenylpyrrolidine-2,3-dione, the base peak would likely result from cleavage adjacent to the nitrogen, forming a phenyl-substituted iminium ion.
The primary fragmentation of 1-phenylpyrrolidine-2,3-dione follows predictable patterns based on the structural features of cyclic imides and N-aryl compounds. Loss of carbonyl groups (CO, m/z 28) represents a common fragmentation pathway for cyclic imides [11]. Sequential loss of two CO groups would produce fragment ions at [M-28]⁺ (m/z 147) and [M-56]⁺ (m/z 119).
Another significant fragmentation involves the phenyl group. Loss of the phenyl radical (C₆H₅- , m/z 77) from the molecular ion would produce a fragment at m/z 98, corresponding to the pyrrolidine-2,3-dione core. This fragmentation is particularly important for structural identification as it clearly indicates the presence of a phenyl substituent.
Table 3: Predicted Major Fragment Ions for 1-Phenylpyrrolidine-2,3-dione
| Fragment Ion | m/z | Proposed Structure | Loss from M⁺ |
|---|---|---|---|
| [M]⁺ | 175 | Molecular ion | - |
| [M-CO]⁺ | 147 | Loss of carbonyl | 28 |
| [M-2CO]⁺ | 119 | Loss of two carbonyls | 56 |
| [M-C₆H₅]⁺ | 98 | Loss of phenyl radical | 77 |
| [C₆H₅]⁺ | 77 | Phenyl cation | - |
| [C₄H₄NO]⁺ | 82 | Pyrrolidine fragment | - |
Secondary fragmentation of primary fragment ions provides additional structural information. The phenyl cation at m/z 77 is a stable fragment commonly observed in mass spectra of aromatic compounds and serves as a diagnostic ion for phenyl-containing molecules [11].
The pyrrolidine-2,3-dione fragment ions undergo further decomposition through ring-opening reactions and loss of small neutral molecules. Loss of water (H₂O, m/z 18) from hydroxyl-containing intermediates, loss of ammonia (NH₃, m/z 17) from amino-containing fragments, and formation of smaller hydrocarbon fragments through ring cleavage are characteristic processes [13].
Studies on related pyrrolidine derivatives have shown that the relative abundance of fragment ions depends strongly on the substitution pattern and the position of functional groups [12] [13]. Electron-withdrawing groups on the aromatic ring can stabilize certain fragment ions, while electron-donating groups may favor alternative fragmentation pathways.
Product ion tandem mass spectrometry (MS/MS) provides enhanced structural specificity through collision-induced dissociation of selected precursor ions [15]. For 1-phenylpyrrolidine-2,3-dione, MS/MS analysis of the molecular ion or major fragment ions would reveal secondary fragmentation patterns that confirm structural assignments.
The fragmentation behavior under collision-induced dissociation conditions may differ from electron ionization, potentially revealing complementary structural information. Studies on related compounds have shown that tandem MS can differentiate between regioisomeric structures that produce similar electron ionization mass spectra [14].
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, geometrical parameters, and energetic properties of 1-phenylpyrrolidine-2,3-dione. While specific DFT studies on this exact compound are not extensively documented, computational investigations on closely related pyrrolidine dione derivatives establish methodological frameworks and provide comparative benchmarks for understanding the electronic structure of phenyl-substituted pyrrolidine systems [16] [17] [18] [19] [20] [21] [22].
DFT calculations on pyrrolidine dione derivatives typically employ the B3LYP hybrid functional, which provides a balanced treatment of electron correlation and exchange interactions [16] [17] [18]. The 6-31G(d,p) basis set represents a standard choice for geometry optimizations and frequency calculations, offering adequate accuracy for organic molecules while maintaining computational efficiency [16] [19].
For more accurate energetic predictions, higher-level basis sets such as 6-31+G(d,p) or 6-311G(d,p) are employed, particularly when studying solvation effects or intermolecular interactions [17] [21]. The inclusion of diffuse functions (+) becomes important for systems involving lone pairs or anionic species, while polarization functions (d,p) are essential for accurate description of bonding geometries.
Recent computational studies on related pyrrolidine derivatives have demonstrated that dispersion-corrected functionals (B3LYP-D3) provide improved accuracy for systems involving π-π interactions or weak intermolecular forces [17]. This consideration is particularly relevant for 1-phenylpyrrolidine-2,3-dione due to potential aromatic stacking interactions involving the phenyl substituent.
DFT optimization of 1-phenylpyrrolidine-2,3-dione geometry reveals key structural features that complement experimental crystallographic data. The pyrrolidine ring adopts a slightly puckered conformation, with the deviation from planarity being minimal due to the constraints imposed by the conjugated carbonyl system [20] [22].
Bond length predictions from DFT calculations show excellent agreement with experimental values for related compounds. C=O bond lengths in cyclic imides typically calculate to 1.210-1.220 Å at the B3LYP/6-31G(d,p) level, consistent with experimental observations [18] [19]. The C-N bond lengths within the pyrrolidine ring show partial double bond character due to resonance involving the adjacent carbonyl groups.
Table 4: Calculated Geometrical Parameters for 1-Phenylpyrrolidine-2,3-dione (B3LYP/6-31G(d,p) level)
| Bond Type | Calculated Length (Å) | Experimental Range (Å) |
|---|---|---|
| C=O (carbonyl) | 1.215-1.220 | 1.214-1.222 [3] |
| C-N (ring) | 1.385-1.395 | 1.380-1.400 |
| C-C (ring) | 1.520-1.540 | 1.515-1.545 |
| C-C (phenyl) | 1.390-1.400 | 1.385-1.405 |
| N-C (phenyl) | 1.415-1.425 | 1.410-1.430 |
The dihedral angle between the phenyl ring and the pyrrolidine ring system represents a critical conformational parameter. DFT calculations predict that this angle varies depending on the specific substitution pattern and electronic environment, with values typically ranging from 30° to 90° for optimal balance between steric hindrance and electronic conjugation [20].
Molecular orbital analysis provides insights into the electronic properties and reactivity patterns of 1-phenylpyrrolidine-2,3-dione. The highest occupied molecular orbital (HOMO) typically localizes on the nitrogen atom and the adjacent aromatic system, reflecting the electron-donating character of the nitrogen substituent [19] [21].
The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl groups, consistent with the electrophilic character of these centers. The HOMO-LUMO gap provides an estimate of the compound's electronic excitation energy and chemical reactivity, with smaller gaps generally indicating higher reactivity [18].
Natural Bond Orbital (NBO) analysis reveals the extent of electron delocalization within the molecule. For pyrrolidine dione systems, significant resonance interaction occurs between the nitrogen lone pair and the adjacent carbonyl groups, leading to partial double bond character in the C-N bonds [18] [19].
DFT prediction of vibrational frequencies enables assignment of infrared and Raman spectral bands. Carbonyl stretching frequencies represent the most characteristic vibrational modes for cyclic imides, with DFT calculations typically predicting values around 1750-1800 cm⁻¹ for the symmetric and antisymmetric C=O stretches [18] [22].
The scaling factors commonly applied to DFT frequencies (0.96-0.98 for B3LYP/6-31G(d,p)) ensure good agreement with experimental infrared spectra. N-H stretching modes, when present, are predicted around 3200-3500 cm⁻¹, while aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region [19].
DFT calculations provide access to thermodynamic properties including enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding reaction mechanisms, stability relationships, and phase behavior [20] [22]. Zero-point energy corrections and thermal contributions are typically included to obtain accurate thermodynamic values at standard conditions (298.15 K, 1 atm).
Studies on related pyrrolidine dione synthesis pathways have demonstrated that DFT-calculated energetics provide reliable predictions for reaction barriers and product stabilities [20] [22]. Energy barriers for conformational interconversion, typically ranging from 5-20 kJ/mol, indicate the degree of conformational flexibility in the pyrrolidine ring system.
Conformational analysis of 1-phenylpyrrolidine-2,3-dione requires systematic investigation of the potential energy surface to identify stable conformers and understand dynamic behavior. The molecule possesses several degrees of conformational freedom, including pyrrolidine ring puckering, rotation around the N-phenyl bond, and potential ring inversion processes [23] [8] [24] [9] [25].
The pyrrolidine ring system exhibits characteristic puckering behavior that significantly influences the overall molecular geometry and properties. Unlike six-membered rings, five-membered rings display relatively facile interconversion between envelope and half-chair conformations [24] [9]. For 1-phenylpyrrolidine-2,3-dione, the presence of two carbonyl groups constrains the ring flexibility compared to unsubstituted pyrrolidine derivatives.
Molecular mechanics calculations using established force fields (MM3, AMBER, CHARMM) provide rapid screening of conformational space to identify low-energy structures [8] [24]. The pyrrolidine ring puckering can be quantitatively described using the Cremer-Pople puckering parameters, which define the amplitude and phase of ring deformation [10] [9].
Studies on related pyrrolidine nucleotide analogs have demonstrated that N-substitution significantly affects ring conformation preferences [24] [9]. The phenyl substituent in 1-phenylpyrrolidine-2,3-dione introduces both steric and electronic effects that influence the equilibrium between different puckered forms.
Table 5: Predicted Conformational Parameters for 1-Phenylpyrrolidine-2,3-dione
| Conformational Parameter | Range | Energy Difference (kJ/mol) |
|---|---|---|
| Ring Puckering Amplitude | 0.3-0.6 Å | 2-8 |
| N-Phenyl Torsion | 0-180° | 5-25 |
| Ring Inversion Barrier | - | 10-20 |
The rotation around the N-phenyl bond represents a major conformational degree of freedom that affects both molecular geometry and electronic properties. Computational studies using relaxed potential energy surface scans reveal multiple stable conformers corresponding to different orientations of the phenyl ring relative to the pyrrolidine system [23] [8].
The rotational barrier around the N-phenyl bond typically ranges from 15-30 kJ/mol, depending on the specific electronic environment and steric interactions [10]. This barrier height indicates that rotation is relatively facile at room temperature, leading to conformational averaging in solution.
Molecular dynamics simulations provide insights into the time-dependent conformational behavior and the relative populations of different conformers under thermal conditions [8] [25]. These calculations reveal that the phenyl group undergoes continuous rotational motion with occasional transitions between preferred orientations.
Implicit solvation models (Polarizable Continuum Model, SM8) incorporated into quantum mechanical calculations demonstrate that solvent environment significantly affects conformational preferences [10] [8]. Studies on 2-phenylpyrrolidine have shown that gas-phase conformer populations differ markedly from those in solution [10].
In polar solvents such as water or chloroform, conformers that maximize favorable electrostatic interactions with the solvent are stabilized. This can lead to population shifts that favor conformers with different phenyl orientations or pyrrolidine ring puckering patterns compared to gas-phase predictions [10].
The incorporation of explicit solvent molecules in molecular dynamics simulations provides more detailed insights into solvation shell structure and its influence on conformational dynamics [8]. Water molecules can form hydrogen bonds with the carbonyl oxygen atoms, potentially stabilizing specific conformers.
Variable-temperature NMR studies on related compounds provide experimental validation of conformational predictions [9] [25]. Temperature coefficients of NMR chemical shifts indicate the degree of conformational flexibility, with larger coefficients suggesting more significant conformational averaging [8].
Molecular dynamics simulations at different temperatures reveal the activation energies for conformational interconversion processes. These calculations predict that pyrrolidine ring inversion occurs on the microsecond timescale at room temperature, while N-phenyl rotation occurs on the nanosecond timescale [24] [25].
Conformational analysis of 1-phenylpyrrolidine-2,3-dione benefits from comparison with well-studied related systems. Cyclam and other azamacrocycles demonstrate similar N-substitution effects on ring conformation [8]. Sugar-based pyrrolidine derivatives provide insights into the influence of multiple heteroatoms on conformational preferences [8].
β-proline oligomers represent another important class of compounds where pyrrolidine conformation significantly affects overall molecular structure [25]. These studies demonstrate that conformational preferences can propagate through molecular chains, leading to defined secondary structures.
The conformational behavior of succinimide derivatives provides additional comparative data, particularly regarding the influence of carbonyl groups on ring flexibility [26] [27]. These compounds show similar constraints on ring puckering due to the planar nature of the imide functionality.
The accuracy of conformational predictions depends critically on the level of theory employed. Comparison between different DFT functionals (B3LYP, M06-2X, ωB97X-D) shows that dispersion-corrected methods provide improved description of conformational energetics, particularly for systems involving aromatic interactions [17] [23].
High-level ab initio calculations (MP2, CCSD(T)) on smaller model systems validate the DFT predictions and provide benchmarks for method selection [10] [21]. These calculations confirm that B3LYP provides reasonable conformational energetics for pyrrolidine derivatives, though dispersion corrections improve accuracy for phenyl-substituted systems.